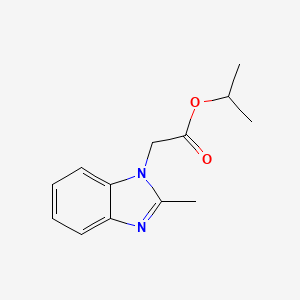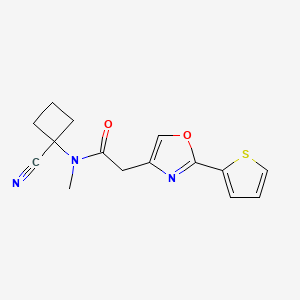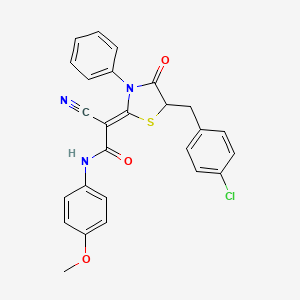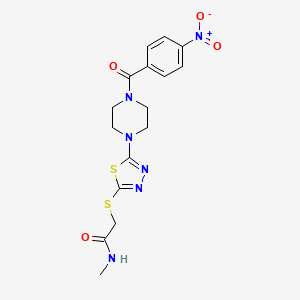
propan-2-yl 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “propan-2-yl 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetate” is a derivative of imidazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
While the specific synthesis process for this compound is not available, imidazole derivatives are generally synthesized using glyoxal and ammonia .Molecular Structure Analysis
The compound likely contains an imidazole ring, a propan-2-yl group, and an acetate group. The exact orientation and bonding of these groups would need to be confirmed through experimental methods such as X-ray crystallography .Wissenschaftliche Forschungsanwendungen
Antimicrobial Potential
Imidazole derivatives have been recognized for their antimicrobial properties. The structure of propan-2-yl 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetate suggests potential efficacy against a variety of microbial pathogens. Studies have shown that compounds with similar structures exhibit good antimicrobial potential , which could be harnessed in the development of new antibacterial and antifungal agents.
Antioxidant Activity
The presence of the imidazole ring in the compound’s structure indicates a likelihood of antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases. Derivatives of imidazole have been evaluated for antioxidant activity using methods like Hydrogen peroxide scavenging and Nitric oxide scavenging , suggesting that this compound could be a candidate for further antioxidant studies.
CO2 Capture and Storage
Metal-organic frameworks (MOFs) incorporating imidazole-based linkers have shown promise in the capture and storage of CO2, a significant greenhouse gas. The related compound, 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene, has been used to create MOFs with excellent CO2 adsorption capacity . Propan-2-yl 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetate could potentially be utilized in the synthesis of novel MOFs for environmental applications.
Cytotoxicity Against Cancer Cells
Imidazole derivatives have been explored for their cytotoxic effects against various cancer cell lines. Compounds bearing the imidazole moiety have demonstrated adequate cytotoxic effect, which is a desirable property in the development of anticancer drugs . This suggests that the compound may have applications in cancer research, particularly in the synthesis of new chemotherapeutic agents.
Synthesis of Heterocyclic Compounds
The imidazole ring is a core structure in many natural products and pharmaceuticals. The versatility of imidazole derivatives makes them valuable synthons in the development of new drugs. Propan-2-yl 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetate could serve as a precursor in the synthesis of various heterocyclic compounds with potential therapeutic applications .
Spectroscopic Studies and Material Science
Imidazole derivatives are also of interest in material science for their unique spectroscopic properties. They can be used in the study of crystal structures and spectroscopic analysis, which are essential in the design of new materials with specific properties . This compound could contribute to advancements in material science, particularly in the development of new crystalline materials.
Wirkmechanismus
Target of Action
It’s worth noting that compounds containing the imidazole moiety, such as this one, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It’s known that imidazole derivatives can interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Given the broad range of activities exhibited by imidazole derivatives, it’s likely that multiple pathways could be affected .
Result of Action
Imidazole derivatives have been reported to exhibit a variety of biological activities, suggesting that they could have multiple effects at the molecular and cellular level .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially affect the action of a compound .
Eigenschaften
IUPAC Name |
propan-2-yl 2-(2-methylbenzimidazol-1-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9(2)17-13(16)8-15-10(3)14-11-6-4-5-7-12(11)15/h4-7,9H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVOHOUXTXMBTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(=O)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
propan-2-yl 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2353797.png)

![2-[Bis(2,2,2-trifluoroethoxy)phosphoryl]acetonitrile](/img/structure/B2353801.png)
![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2353804.png)
![6-(6-Ethyl-5-fluoropyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2353806.png)
![N-(4-methoxyphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2353808.png)



![3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol](/img/structure/B2353813.png)
![4-{1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2353815.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2353816.png)
![5-(4-fluorobenzyl)-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2353818.png)
![Methyl 5-ethyl-7-(2-fluorophenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2353819.png)